

Zoligratinib concentration response model troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

Cat. No.: S547997

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Zoligratinib Researcher Profile

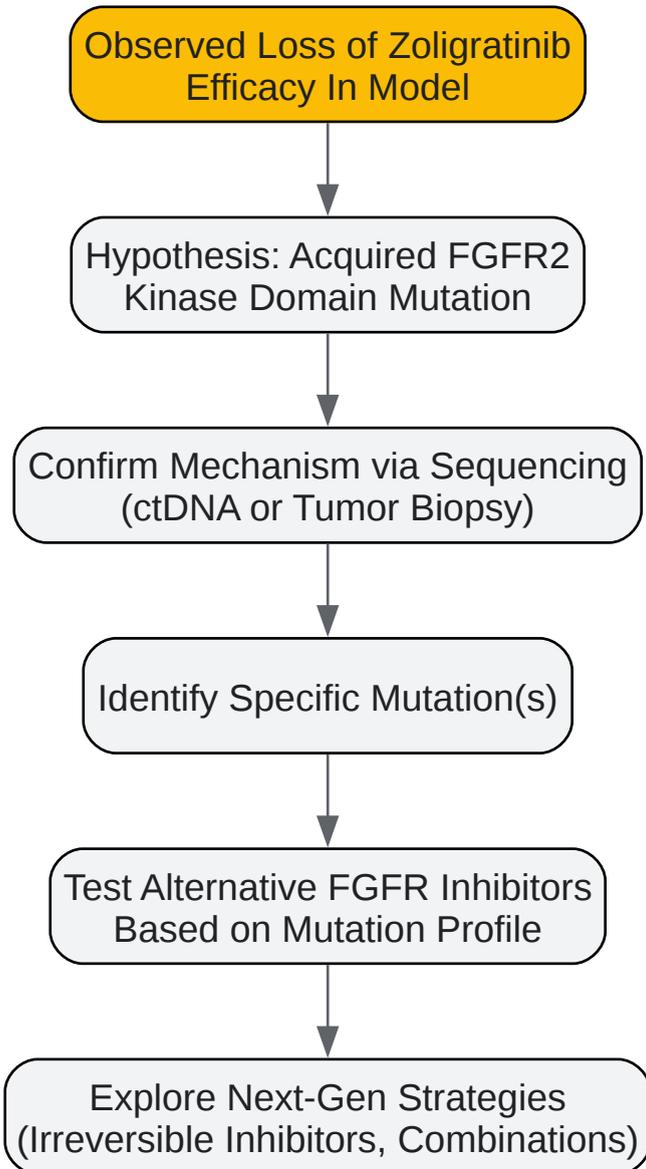
The table below summarizes key quantitative data for **Zoligratinib**, which is essential for planning and troubleshooting your experiments.

Parameter	Value / Description	Citation
IC50 (FGFR1)	9.2 - 9.3 nM	[1] [2]
IC50 (FGFR2)	7.6 nM	[1] [2]
IC50 (FGFR3)	22 nM	[1] [2]
IC50 (FGFR4)	290 nM	[1] [2]
Molecular Weight	356.38 g/mol	[2]
CAS Number	1265229-25-1	[2]
In Vivo Solubility	≥ 2.08 mg/mL (5.84 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (clear solution)	[2]

Troubleshooting Acquired Resistance

A major challenge in achieving a sustained concentration response is the development of acquired resistance.

Below is a workflow to diagnose and investigate this issue.



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The most common mechanism of acquired resistance to **Zoligratinib** and similar FGFR inhibitors is the emergence of secondary mutations in the **FGFR2 kinase domain** [3]. In a study of 82 patients, **60%** had one or more such mutations upon disease progression [3].

Key Resistance Mutations & Inhibitor Profiles

The activity profile of an FGFR inhibitor depends heavily on the specific resistance mutation present. The table below lists common mutations and their response to different inhibitors, which is critical for designing follow-up experiments.

FGFR2 Mutation	Functional Role	Reported Response to FGFR Inhibitors	Citation
N550	Molecular brake	Common; reduces sensitivity to multiple reversible inhibitors.	[3]
V565	Gatekeeper	Common; reduces sensitivity to multiple reversible inhibitors.	[3]
C492	P-loop cysteine (binds futibatinib)	Rare; confers resistance to covalent inhibitor futibatinib, but may be less fit.	[3]

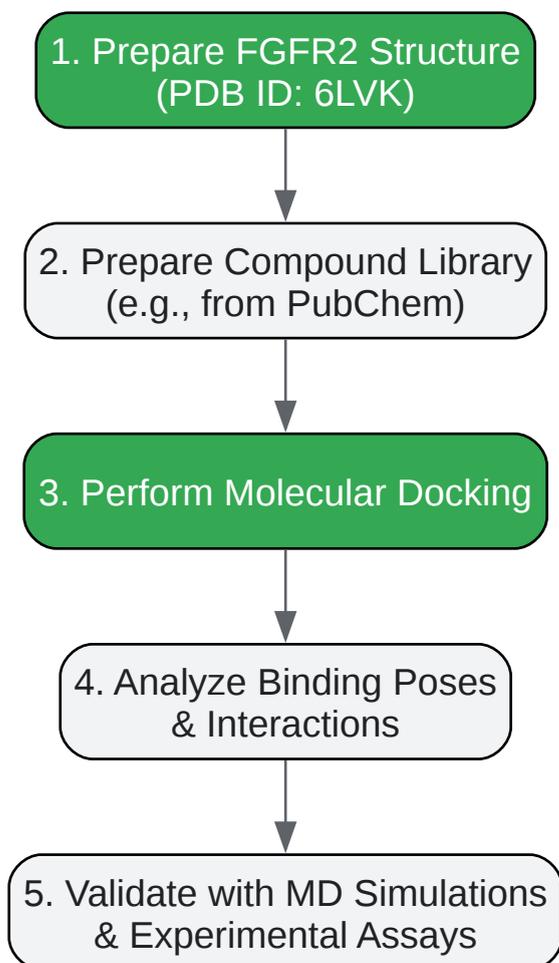
Functional studies confirm that different FGFR inhibitors have **unique activity profiles** against various FGFR2 resistance mutations [3]. The irreversible inhibitor **futibatinib** has shown clinical activity in some patients who progressed on reversible FGFR inhibitors like **Zoligratinib** [3].

Computational & Mechanistic Investigation Guides

For a deeper investigation into resistance or drug response, you can employ the following advanced methodologies.

FAQ: How can I model Zoligratinib's interaction with mutant FGFR2?

A: You can use a **structure-based virtual screening** approach. The protocol below, adapted from a recent bioinformatics study, can help model interactions and screen for novel inhibitors, which is also useful for understanding resistance [4].



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Detailed Experimental Protocol:

- **Target Preparation:** Retrieve the crystal structure of FGFR2 (e.g., PDB ID: **6LVK**). Remove the co-crystallized ligand and water molecules, then add hydrogen atoms and assign partial charges. The structure should undergo energy minimization to refine the model [4].
- **Ligand Library Preparation:** Download structural analogs of known FGFR2 inhibitors (like **Zoligratinib** itself) from the **PubChem** database. Filter the library using the **Lipinski's Rule of Five** to ensure drug-like properties [4].
- **Molecular Docking:** Use docking software (e.g., **AutoDock Vina** or **InstaDock**) to screen your compound library against the prepared FGFR2 structure. The docking protocol should be validated by redocking the native ligand to reproduce its crystallized pose [4].
- **Interaction Analysis:** Visualize the top-scoring docked complexes using tools like **PyMOL** or **Discovery Studio Visualizer**. Pay close attention to hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the ATP-binding pocket [4].

- **Validation with MD Simulations:** Run **all-atom molecular dynamics (MD) simulations** (e.g., for 200 ns) to assess the stability of the ligand-receptor complex and calculate binding free energies [4].

FAQ: How can I predict **Zoligratinib** response using multi-omics data?

A: You can use a **signaling pathway-constrained deep learning model**. This approach is powerful for integrating complex data and making interpretable predictions about drug response [5].

Detailed Experimental Protocol:

- **Input Data:** Collect multi-omics data (e.g., **gene expression** and **copy number variation (CNV)**) for the genes involved in 46 core KEGG signaling pathways (e.g., MAPK, PI3K-Akt, JAK-STAT) [5].
- **Model Architecture:** Build a deep learning model where the first hidden layer is constrained by these pathways. This means each node in the layer represents a specific signaling pathway, and its value is computed from the multi-omics data of its constituent genes [5].
- **Training & Interpretation:** Train the model using drug response data (e.g., AUC values from dose-response curves). After training, you can interpret the model to identify which signaling pathways were most important for predicting sensitivity or resistance to **Zoligratinib** [5].

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To cite this document: Smolecule. [Zoligratinib concentration response model troubleshooting].

Smolecule, [2026]. [Online PDF]. Available at:

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